sodium;(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Overview
Description
Compound “sodium;(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “sodium;(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation followed by purification.
Step 3: Final reaction to obtain the target compound.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized processes to ensure cost-effectiveness and high yield. This often involves:
Large-scale reactors: for the initial synthesis.
Continuous flow systems: to maintain consistent reaction conditions.
Advanced purification techniques: to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Compound “sodium;(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate” undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it forms [specific products].
Reduction: Using reducing agents, it can be converted into [specific products].
Substitution: It participates in substitution reactions with [specific reagents], leading to [specific products].
Common Reagents and Conditions:
Oxidation: [Oxidizing agent] under [conditions].
Reduction: [Reducing agent] under [conditions].
Substitution: [Substituting agent] under [conditions].
Major Products: The major products formed from these reactions include [list of products], which are valuable in various applications.
Scientific Research Applications
Compound “sodium;(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating [specific conditions].
Industry: Utilized in the production of [specific industrial products].
Mechanism of Action
The mechanism of action of compound “sodium;(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate” involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to [specific receptors]: and modulating their activity.
Inhibiting [specific enzymes]: involved in [specific pathways].
Activating [specific signaling pathways]: leading to [specific outcomes].
Comparison with Similar Compounds
Compound “sodium;(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate” can be compared with other similar compounds, such as:
Compound A: Known for its [specific properties].
Compound B: Exhibits [specific differences] compared to “this compound”.
Compound C: Shares [specific similarities] but differs in [specific aspects].
The uniqueness of compound “this compound” lies in its [specific unique properties], making it distinct from other similar compounds.
Properties
IUPAC Name |
sodium;(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.Na/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2-6,11H,1H3,(H,12,13);/q;+1/p-1/b5-3+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTHNHPAQAVBEB-WGCWOXMQSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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